2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a formamido group, along with a trifluoroethyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of 2-chloropyridin-4-yl intermediate: The starting material, 2-chloropyridine, undergoes a reaction with an appropriate reagent to introduce the formamido group at the 4-position.
N-methylation: The intermediate is then subjected to N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate.
Acetamide formation: The N-methylformamido intermediate is reacted with 2,2,2-trifluoroethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: A precursor in the synthesis of the target compound.
N-methylformamide: Another related compound with similar functional groups.
2,2,2-trifluoroethylamine: Shares the trifluoroethyl group with the target compound.
Uniqueness
2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of a chloropyridine ring, a formamido group, and a trifluoroethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O2/c1-18(5-9(19)17-6-11(13,14)15)10(20)7-2-3-16-8(12)4-7/h2-4H,5-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDJZXSQUEMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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